N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide
Description
N-[2-(Trifluoromethyl)phenyl]pyrazine-2-carboxamide is a pyrazine-derived carboxamide featuring a trifluoromethyl (-CF₃) substituent at the ortho position of the phenyl ring. Its structure comprises a pyrazine core linked via a carboxamide group to a substituted aromatic ring. The trifluoromethyl group confers enhanced electronegativity and lipophilicity, which influence both physicochemical properties and biological interactions . This compound has been studied in the context of antimicrobial and antimycobacterial activities, with structural analogs showing promise in drug discovery pipelines .
Properties
CAS No. |
314055-37-3 |
|---|---|
Molecular Formula |
C12H8F3N3O |
Molecular Weight |
267.21 g/mol |
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H8F3N3O/c13-12(14,15)8-3-1-2-4-9(8)18-11(19)10-7-16-5-6-17-10/h1-7H,(H,18,19) |
InChI Key |
FBQIMUIOFWGKGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NC=CN=C2 |
solubility |
21.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Intermediate Method
This approach involves converting pyrazine-2-carboxylic acid to its acid chloride, followed by nucleophilic substitution with 2-(trifluoromethyl)aniline.
Key Steps:
-
Activation : Pyrazine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dry toluene to form pyrazine-2-carbonyl chloride.
-
Amination : The acid chloride reacts with 2-(trifluoromethyl)aniline in the presence of a base (e.g., potassium carbonate) to yield the target amide.
Example Protocol:
| Component | Quantity | Conditions |
|---|---|---|
| Pyrazine-2-carboxylic acid | 1 eq | SOCl₂, toluene, reflux |
| 2-(Trifluoromethyl)aniline | 1.1 eq | K₂CO₃, acetone, 0–5°C |
| Reaction Time | 12–24 hrs | Stirring under N₂ |
Yield : Reported yields range from 47–86% depending on purification steps.
Ester Intermediate Route
Methyl Ester Activation
This method employs methyl esters as intermediates, leveraging methanolysis for easier handling.
Process Overview:
-
Esterification : Pyrazine-2-carboxylic acid is esterified with methanol and H₂SO₄ to form methyl pyrazine-2-carboxylate.
-
Aminolysis : The ester reacts with 2-(trifluoromethyl)aniline under microwave irradiation or basic conditions.
Advantages :
-
Avoids handling corrosive acid chlorides.
Direct Activation with Coupling Agents
Carbodiimide-Mediated Coupling
This method bypasses intermediate formation by using coupling agents like EDC or DCC.
Procedure:
-
Activation : Pyrazine-2-carboxylic acid reacts with EDC·HCl or DCC in DMF or DMSO.
-
Coupling : The activated acid reacts with 2-(trifluoromethyl)aniline in the presence of a base (e.g., DIPEA).
Optimized Conditions for EDC/HOBt:
| Parameter | Value |
|---|---|
| EDC·HCl | 1.2 eq |
| HOBt | 1.2 eq |
| Solvent | DMF |
| Temperature | 25°C |
| Reaction Time | 6–12 hrs |
Yield : ~75% for similar pyrazine carboxamides.
Alternative Synthesis via Suzuki Coupling
Pyrazole Intermediate Pathway
For derivatives with aryl substituents, Suzuki coupling may be employed to introduce the trifluoromethyl group.
Steps:
-
Borylation : Phenylboronic acid reacts with ethyl 3-chloropyrazole-4-carboxylate under Pd catalysis.
-
Trifluoromethylation : Subsequent substitution with a trifluoromethyl source (e.g., CuCF₃).
-
Amide Formation : Coupling with 2-(trifluoromethyl)aniline as above.
Limitations :
Comparative Analysis of Methods
Reaction Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acid Chloride | 47–86 | >95 | Moderate |
| Ester Intermediate | 70–91 | >95 | High |
| EDC/HOBt Coupling | 75–85 | >90 | High |
| Suzuki Coupling | 50–60 | >90 | Low |
Key Observations :
-
Acid Chloride : Suitable for large-scale synthesis but requires careful handling of SOCl₂.
-
Ester Route : Preferable for small batches due to milder conditions.
-
EDC Coupling : Ideal for complex amines or sterically hindered substrates.
Critical Parameters and Optimization
Solvent Selection
| Solvent | Reaction Speed | Byproduct Formation |
|---|---|---|
| DMF | Fast | Minimal |
| DMSO | Moderate | None |
| Toluene | Slow | High (if wet) |
Recommendation : DMF or DMSO for rapid reactions; toluene for moisture-sensitive substrates.
Base Selection
| Base | Role | Compatibility |
|---|---|---|
| K₂CO₃ | Neutralizes HCl | Acid chlorides |
| DIPEA | Scavenges H+ | EDC/HOBt systems |
| NaOEt | Mild deprotonation | Ester aminolysis |
Challenges and Solutions
Low Solubility of Intermediates
Side Reactions
-
Problem : Hydrolysis of acid chlorides in humid environments.
-
Solution : Perform reactions under inert atmosphere (N₂/Ar) and store intermediates at -20°C.
Industrial-Scale Feasibility
Cost Analysis
| Reagent | Cost per kg (USD) |
|---|---|
| SOCl₂ | 50–70 |
| EDC·HCl | 100–150 |
| 2-(Trifluoromethyl)aniline | 500–600 |
Total Estimated Cost : ~$650–$720 per kg (excluding labor and utilities).
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield pyrazine-2-carboxylic acid and 2-(trifluoromethyl)aniline derivatives. Key findings include:
Table 1: Hydrolysis Conditions and Products
Hydrolysis kinetics depend on steric and electronic effects from the trifluoromethyl group, which stabilizes the intermediate tetrahedral structure .
Synthetic Formation via Condensation
The compound is synthesized through two primary routes:
Route A: Methyl Ester Aminolysis
Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate reacts with 2-(trifluoromethyl)aniline in the presence of sodium methoxide (NaOMe):
textMethyl ester + Amine → Carboxamide + Methanol
Conditions :
-
Solvent: DMF/toluene (1:1)
-
Temperature: Room temperature
-
Reaction time: 9 hr
Route B: Acid Chloride Coupling
Pyrazine-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by coupling with 2-(trifluoromethyl)aniline:
Table 2: Key Reaction Parameters for Acid Chloride Route
| Parameter | Value | Source |
|---|---|---|
| SOCl₂ reflux temperature | 100–110°C | |
| Coupling base | K₂CO₃ in acetone | |
| Intermediate isolation | Silica gel chromatography (hexane:EtOAc) |
Stability Under Environmental Conditions
The compound demonstrates moderate stability:
Table 3: Stability Profile
| Condition | Observation | Source |
|---|---|---|
| Aqueous pH 7, 25°C | Stable for >24 hr | |
| UV light exposure | Gradual decomposition (50% in 48 hr) | |
| High humidity (80% RH) | No significant hydrolysis |
Degradation under UV light suggests photolytic susceptibility, necessitating storage in opaque containers.
Reactivity with Nucleophiles
Limited data exists, but analogous pyrazine carboxamides undergo nucleophilic substitution at the pyrazine C-5 position under strong basic conditions. For example:
textCarboxamide + NaOH → Pyrazine carboxylate intermediate
This reactivity is theorized but not explicitly documented for N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide .
Comparative Analysis with Structural Analogs
Table 4: Biological Activity vs. Structural Modifications
| Substituent on Pyrazine | Fungicidal EC₈₀ (ppm) | Hydrolysis Rate (t₁/₂) | Source |
|---|---|---|---|
| 3-CF₃ | 2–10 | 6 hr (pH 2) | |
| 3-Cl | 5–20 | 4 hr (pH 2) | |
| Unsubstituted | >200 | 12 hr (pH 2) |
The trifluoromethyl group enhances both biological activity and hydrolytic lability compared to non-fluorinated analogs .
Scientific Research Applications
1.1 Anticancer Properties
Research has indicated that N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide exhibits significant anticancer activity. A study demonstrated that derivatives of pyrazine compounds could act as selective antagonists for the P2X7 receptor, which is implicated in various cancers, including breast cancer. The synthesized compounds showed inhibition in the nanomolar range, suggesting their potential as therapeutic agents in oncology .
1.2 Anti-inflammatory Effects
Similar compounds within the pyrazine family have exhibited anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is crucial for reducing inflammation and pain, thereby positioning these compounds as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Pharmacological Studies
2.1 Structure-Activity Relationship (SAR)
The structure-activity relationship studies of this compound have highlighted that specific substitutions on the pyrazine ring significantly affect biological activity. For instance, modifications that enhance lipophilicity or introduce electron-withdrawing groups can improve the compound's potency against cancer cell lines .
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| 1 | P2X7R Antagonist | ~1 | |
| 2 | COX-2 Inhibitor | 0.5 | |
| 3 | Antiproliferative | 0.8 |
Case Studies
3.1 Cancer Treatment Approaches
In a series of experiments focusing on breast cancer cell lines (MCF-7), this compound derivatives were shown to induce significant apoptotic effects compared to control treatments. The most promising compounds led to a marked increase in cell death rates, indicating their potential utility in cancer therapies .
3.2 Neuropsychiatric Disorders
Emerging research suggests that pyrazine derivatives may also target metabotropic glutamate receptors, which are implicated in neuropsychiatric disorders. This opens avenues for exploring these compounds in treating conditions like anxiety and depression .
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, while the pyrazine ring facilitates interactions with active sites. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
The biological and physicochemical properties of N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide are contextualized below through comparisons with structurally related pyrazinecarboxamides. Key differences in substituent placement, electronic effects, and functional groups are highlighted.
Substituent Effects on the Phenyl Ring
Key Insights :
Substituent Effects on the Pyrazine Ring
Key Insights :
- Alkylamino Chains: Longer chains (e.g., hexyl) reduce melting points, suggesting improved solubility but may hinder target binding .
- Halogenation : Chloro or iodo substituents enhance antimycobacterial potency by modulating electron density and steric interactions .
Key Insights :
Spectroscopic and Structural Comparisons
- FT-IR/Raman Data: The -CF₃ group in N-[4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide generates distinct C-F stretching vibrations at 1120–1150 cm⁻¹, absent in non-fluorinated analogs .
- ¹H NMR Shifts : Aromatic protons in ortho-CF₃ derivatives exhibit downfield shifts (~8.5–9.5 ppm) due to electron withdrawal, contrasting with meta analogs (~7.5–8.5 ppm) .
Biological Activity
N-[2-(Trifluoromethyl)phenyl]pyrazine-2-carboxamide is a compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group attached to a phenyl ring, which is linked to a pyrazine-2-carboxamide moiety. The trifluoromethyl group is known for enhancing the lipophilicity and biological activity of compounds.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including antibiotic-resistant ones.
- Case Study : A study reported the synthesis of pyrazole derivatives with a trifluoromethyl substitution that showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). These compounds inhibited biofilm formation and eradicated preformed biofilms more effectively than vancomycin, a standard antibiotic .
| Compound | Target Bacteria | MIC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| Compound 1 | MRSA | 0.5 | 90 |
| Compound 2 | Enterococcus faecalis | 1.0 | 80 |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Several studies indicate that this compound can inhibit the proliferation of cancer cells.
- Research Findings : In vitro studies have shown that certain derivatives possess antiproliferative activity against prostate cancer cell lines. For instance, compounds with modifications in the pyrazine structure demonstrated IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC3 | 17.8 |
| Compound B | HCT116 | 12.4 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored, particularly regarding its effect on cyclooxygenase enzymes.
- Study Results : Compounds derived from this scaffold were shown to significantly inhibit COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests a promising avenue for developing new anti-inflammatory therapies .
| Compound | COX-2 Inhibition IC50 (µM) |
|---|---|
| Compound X | 0.04 |
| Celecoxib | 0.04 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and inflammation.
- Biofilm Disruption : Its efficacy against biofilms suggests that it interferes with bacterial adhesion and growth.
- Gene Expression Modulation : Studies have indicated that treatment with these compounds can down-regulate genes involved in cancer progression, such as BRCA1 and TP53 .
Q & A
Q. Advanced Research Focus
- FT-IR and FT-Raman Spectroscopy: Identify vibrational modes of the carboxamide group (C=O stretch at ~1650 cm) and trifluoromethyl C–F bonds (~1150 cm) .
- Density Functional Theory (DFT): B3LYP/6-311++G(d,p) basis sets calculate HOMO-LUMO gaps, NBO charges, and hyperpolarizability to predict reactivity and nonlinear optical properties .
- X-ray Diffraction: Resolve intermolecular interactions (e.g., N–H···O hydrogen bonds, π–π stacking between pyrazine and phenyl rings) critical for crystal packing .
How do structural modifications of the pyrazine core influence MAO-B inhibitory activity?
Advanced Research Focus
Structure-Activity Relationship (SAR) studies reveal:
- Pyrazine Substitution: The 2-carboxamide group enhances MAO-B binding via hydrogen bonding to FAD cofactor residues (e.g., Tyr398).
- Trifluoromethyl Phenyl Group: Improves lipophilicity and metabolic stability, with meta-substitution (3-CF) showing higher potency (IC = 3.9 nM) than para-substituted analogs .
- Halogenation: Chlorine at the phenyl 3-position increases selectivity over MAO-A by 100-fold .
How do π–π stacking interactions dictate supramolecular assembly in mercury(II) coordination complexes of this ligand?
Advanced Research Focus
In HgX (X = Cl, Br, I) complexes:
- Ligand Geometry: The pyrazine-carboxamide moiety acts as a bidentate ligand, forming 6-membered chelate rings with Hg(II).
- π–π Synthons: Replacement of naphthyl with quinolinyl groups increases π-electron density, promoting stronger stacking (3.5–3.8 Å interplanar distances) and stabilizing 1D–3D polymeric networks .
- Crystal Packing: Polarized aromatic systems (e.g., quinoline) enhance directional interactions, influencing coordination geometry (e.g., tetrahedral vs. square-planar) .
How can contradictory in vitro vs. in vivo efficacy data for this compound be resolved?
Advanced Research Focus
Discrepancies arise due to:
- Metabolic Instability: Phase I oxidation (e.g., CYP3A4-mediated) of the trifluoromethyl group reduces bioavailability. Mitigation: Deuterated analogs or prodrug strategies .
- Protein Binding: High serum albumin binding (>95%) lowers free drug concentration. Solution: Adjust dosing regimens or co-administer displacing agents .
- Off-Target Effects: Use CRISPR-Cas9 knockout models to validate target specificity in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
